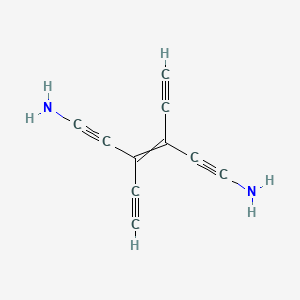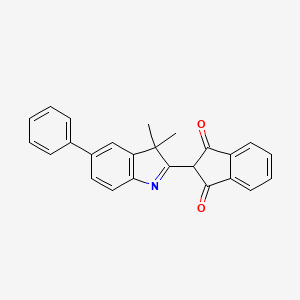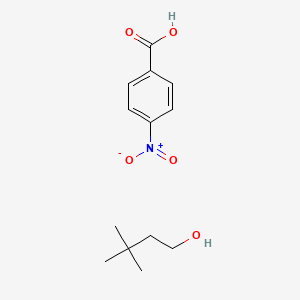![molecular formula C22H39NO3 B14205451 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- CAS No. 791757-54-5](/img/structure/B14205451.png)
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C22H39NO3 It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with an undecyloxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-propanediol with an appropriate amine and a phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its commercial viability .
化学反应分析
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the phenyl and undecyloxy groups.
2-Amino-2-methyl-1,3-propanediol: Features a methyl group instead of the phenyl and undecyloxy groups.
Fingolimod Hydrochloride: A structurally related compound used in medicine.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyloxy chain enhances its hydrophobicity, while the phenyl group contributes to its stability and reactivity .
属性
CAS 编号 |
791757-54-5 |
|---|---|
分子式 |
C22H39NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
2-amino-2-[2-(4-undecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-17-26-21-13-11-20(12-14-21)15-16-22(23,18-24)19-25/h11-14,24-25H,2-10,15-19,23H2,1H3 |
InChI 键 |
UAAUTNFGEOTNNE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


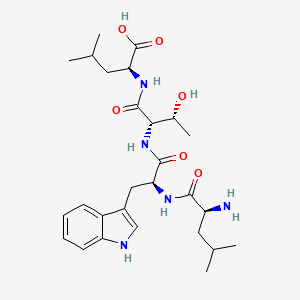
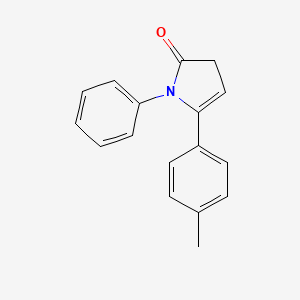
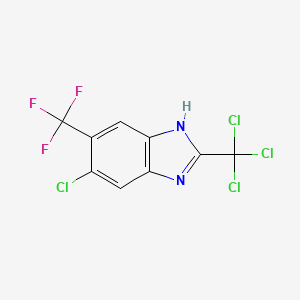
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
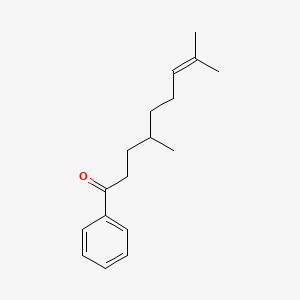
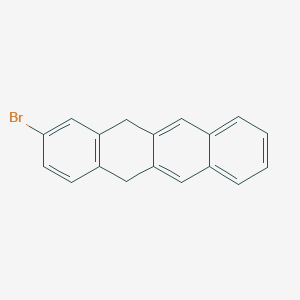
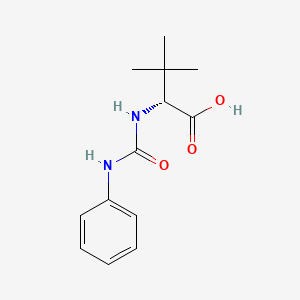
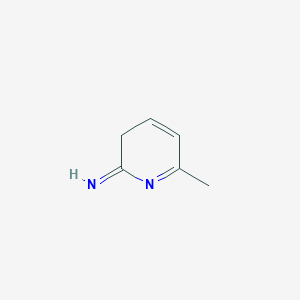
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
